

Vrk-IN-1 in Different Cancer Cell Lines: A Technical Guide

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Compound of Interest

Compound Name: Vrk-IN-1

Cat. No.: B8180419

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Introduction

Vaccinia-related kinase 1 (VRK1) is a serine/threonine kinase that has emerged as a critical regulator of cell cycle progression, DNA damage response, and chromatin dynamics.[1] Its overexpression has been linked to poor prognosis in a variety of cancers, including those of the breast, lung, and nervous system, making it an attractive target for therapeutic intervention.[2] [3] **Vrk-IN-1** is a potent and selective inhibitor of VRK1, showing promise as a tool for cancer research and potential therapeutic development.[4] This technical guide provides a comprehensive overview of **Vrk-IN-1**, its mechanism of action, and its effects across different cancer cell lines, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways.

Data Presentation

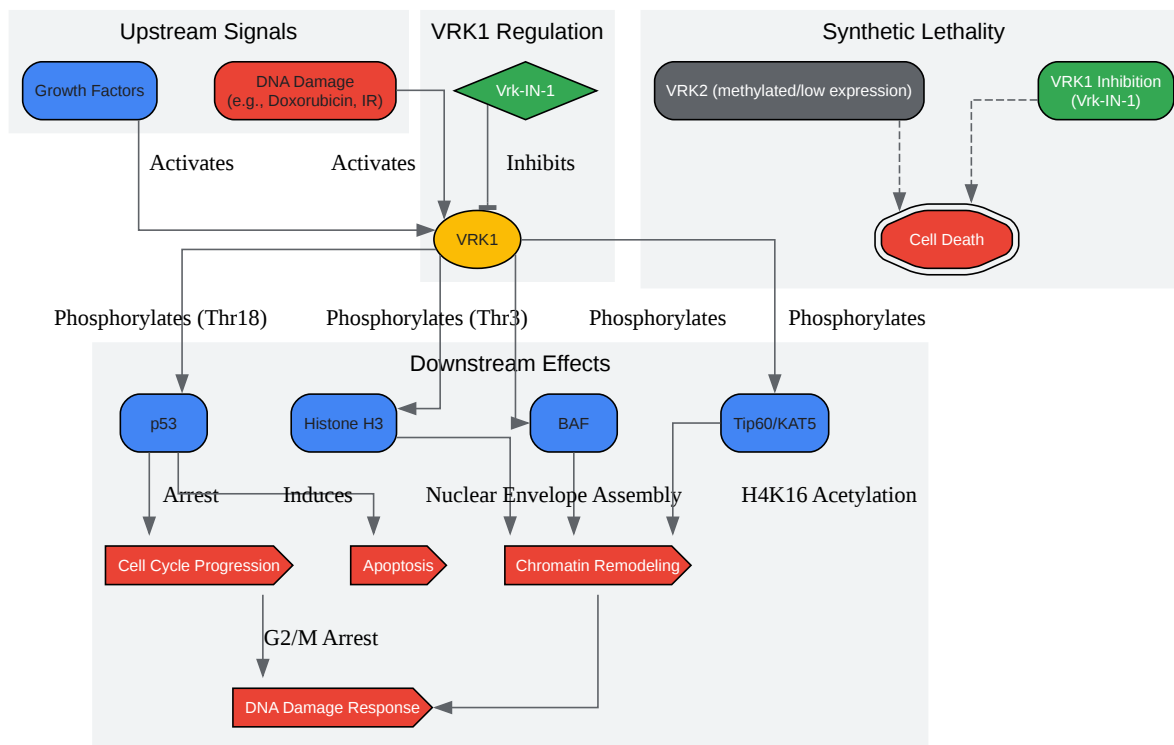
The following table summarizes the available quantitative data on the inhibitory activity of **Vrk-IN-1**. It is important to note that while biochemical IC50 values are available, published data on cell viability IC50 values across a broad range of cancer cell lines is limited.

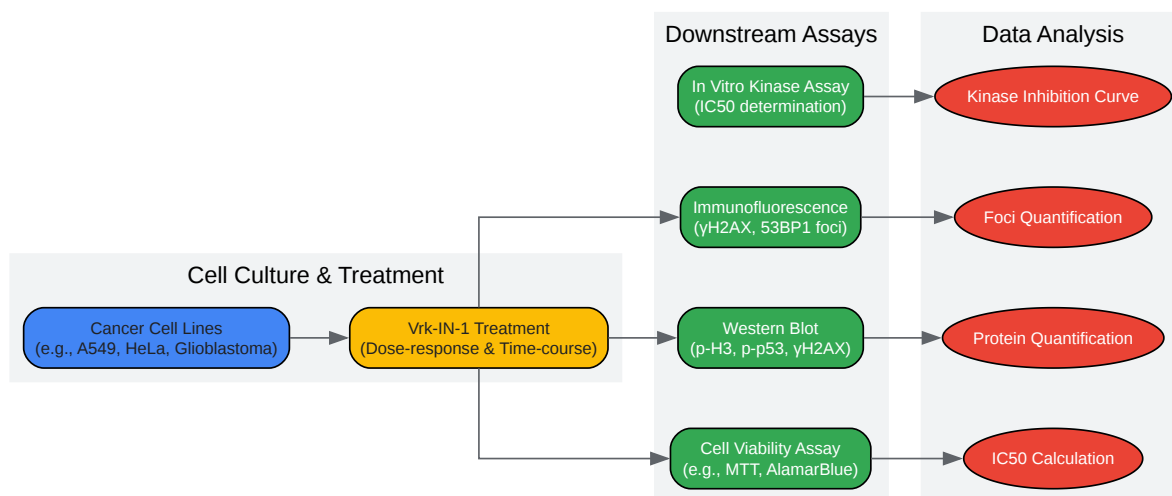
Inhibitor	Assay Type	Target/Subst rate	Cell Line	IC50 (nM)	Reference
Vrk-IN-1	Biochemical Kinase Assay	VRK1	-	150	[4]
Vrk-IN-1	In vitro Kinase Assay	VRK1 / Histone H3	-	250	[5]
Vrk-IN-1	In vitro Kinase Assay	VRK1 / p53	-	340	[5]
Vrk-IN-1	Cell Viability Assay	-	HeLa	>3200*	[4]

*Slight decrease in viability observed at 3.2 μ M.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involving VRK1 and the experimental approaches to study its inhibition, the following diagrams have been generated using Graphviz (DOT language).





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